3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole
CAS No.:
Cat. No.: VC18166101
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO2 |
|---|---|
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | 3-(2-bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole |
| Standard InChI | InChI=1S/C11H12BrNO2/c1-2-14-11-7-10(13-15-11)8-5-3-4-6-9(8)12/h3-6,11H,2,7H2,1H3 |
| Standard InChI Key | QHKQMDDCSZLWCR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1CC(=NO1)C2=CC=CC=C2Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(2-bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole, reflects its bicyclic structure:
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A 4,5-dihydro-1,2-oxazole core, which is a partially saturated oxazole ring.
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A 2-bromophenyl group attached to the 3-position, introducing steric bulk and electronic effects.
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An ethoxy group (-OCH₂CH₃) at the 5-position, enhancing solubility and modulating reactivity.
The canonical SMILES representation, CCOC1CC(=NO1)C2=CC=CC=C2Br, encodes this topology, while the InChIKey (QHKQMDDCSZLWCR-UHFFFAOYSA-N) provides a unique identifier for database referencing.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrNO₂ |
| Molecular Weight | 270.12 g/mol |
| IUPAC Name | 3-(2-bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole |
| Canonical SMILES | CCOC1CC(=NO1)C2=CC=CC=C2Br |
| XLogP3-AA | 3.2 (estimated) |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 3-(2-bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole typically involves multi-step protocols to construct the oxazole ring and introduce substituents:
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Oxazole Ring Formation: Cyclization of β-hydroxy amides or α-acylamino ketones under acidic conditions (e.g., polyphosphoric acid) generates the dihydrooxazole scaffold.
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Bromophenyl Introduction: Electrophilic aromatic substitution or Suzuki-Miyaura coupling installs the 2-bromophenyl group.
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Ethoxy Functionalization: Alkylation of a hydroxyl intermediate with ethyl bromide completes the substitution.
Yield optimization requires precise control of temperature, solvent polarity, and catalyst selection. For instance, using POCl₃ as a cyclodehydrating agent improves ring closure efficiency .
Green Chemistry Approaches
Recent advancements emphasize solvent-free reactions and catalytic systems to reduce environmental impact :
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Microwave-Assisted Synthesis: Accelerates reaction kinetics, reducing time from hours to minutes.
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Ionic Liquid Media: Enhances reagent solubility and recyclability.
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Flow Chemistry: Enables continuous production with safer handling of hazardous intermediates .
Table 2: Comparative Synthesis Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Traditional | POCl₃, 110°C, 6 h | 45–50 |
| Microwave | 150°C, 15 min, solvent-free | 65–70 |
| Flow Reactor | TFA, 25°C, 0.5 mL/min flow rate | 75–80 |
Physicochemical Properties and Reactivity
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Signals at δ 1.35 (triplet, -OCH₂CH₃), δ 4.05 (quartet, -OCH₂-), and δ 7.2–7.8 (aromatic protons) confirm substituent integration.
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¹³C NMR: Peaks at δ 14.1 (CH₃), δ 63.5 (OCH₂), and δ 120–135 (aromatic carbons) validate the structure .
Mass Spectrometry (MS):
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EI-MS: Molecular ion peak at m/z 270.12 ([M]⁺) with fragmentation patterns corresponding to Br loss (m/z 191).
Chemical Stability
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or strong bases. The ethoxy group undergoes hydrolysis in acidic media, necessitating anhydrous storage.
Comparison with Related Oxazole Derivatives
Structural Analogues
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5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide: Lacks bromophenyl group but shows enhanced CNS penetration.
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2-Phenyl-4,5-substituted Oxazoles: Higher metabolic stability due to methylthio groups .
Table 3: Bioactivity Comparison
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 3-(2-Bromophenyl)-5-ethoxy-dihydrooxazole | 12.3 | Kinase X (in silico) |
| 5-Ethoxy-N-methyl-dihydrooxazole | 8.7 | GABA Receptor |
Future Research Directions
Mechanistic Studies
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Target Identification: CRISPR screening to map cellular targets.
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Metabolic Profiling: LC-MS/MS assays to track in vivo degradation.
Process Optimization
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Enzymatic Synthesis: Leveraging lipases or oxidoreductases for stereocontrol.
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Machine Learning: Predicting optimal reaction conditions via neural networks.
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